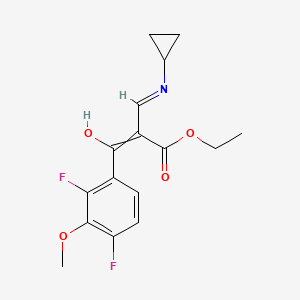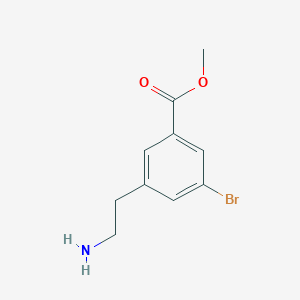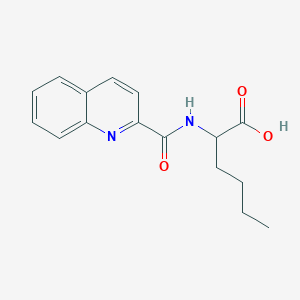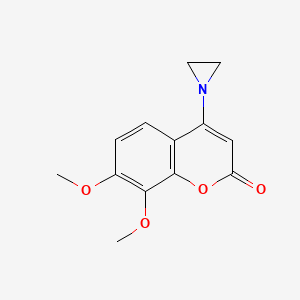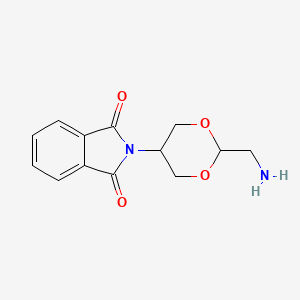
Rel-(2r,5r)-2-(2-(aminomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Rel-(2r,5r)-2-(2-(aminomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione” is a complex organic compound that features a unique combination of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Rel-(2r,5r)-2-(2-(aminomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoline-1,3-dione Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Dioxane Ring: The dioxane ring can be introduced via a nucleophilic substitution reaction involving a suitable diol and an epoxide.
Aminomethyl Group Addition: The aminomethyl group can be added through reductive amination or other suitable amination techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions could target the isoindoline-1,3-dione core, potentially converting it to isoindoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary widely but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce various isoindoline derivatives.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound might be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its structural properties.
作用机制
The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific enzymes or receptors in the body, modulating biological pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Phthalimide Derivatives: Compounds with similar isoindoline-1,3-dione cores.
Dioxane-Containing Compounds: Molecules featuring the dioxane ring structure.
Aminomethyl-Substituted Compounds: Compounds with aminomethyl groups attached to various cores.
Uniqueness
What sets “Rel-(2r,5r)-2-(2-(aminomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione” apart is the specific combination of these functional groups, which may confer unique chemical reactivity and biological activity.
属性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
2-[2-(aminomethyl)-1,3-dioxan-5-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H14N2O4/c14-5-11-18-6-8(7-19-11)15-12(16)9-3-1-2-4-10(9)13(15)17/h1-4,8,11H,5-7,14H2 |
InChI 键 |
COJRKJDYLNMDBD-UHFFFAOYSA-N |
规范 SMILES |
C1C(COC(O1)CN)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B13992399.png)
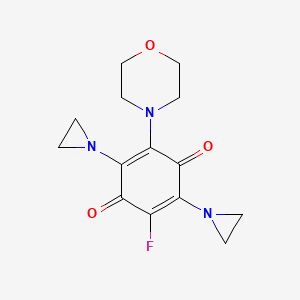
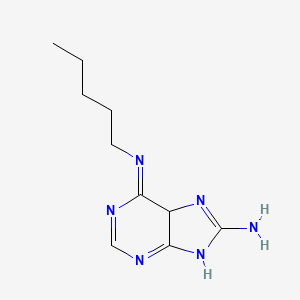
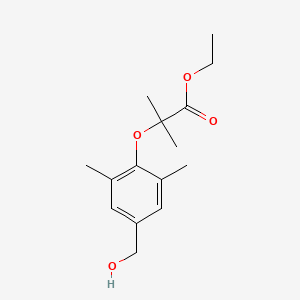
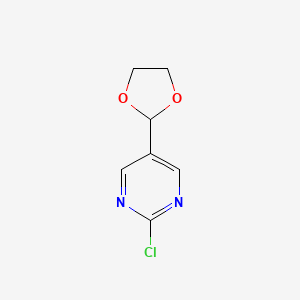

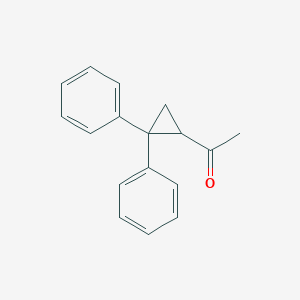
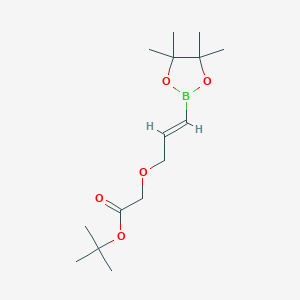
![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)
